(2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid
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Overview
Description
(2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid is an organic compound with a complex structure that includes an acetylamino group, a methylphenyl group, and a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and acetyl chloride.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-methylbenzaldehyde and acetyl chloride in the presence of a base like pyridine.
Amidation: The intermediate undergoes amidation with ammonia or an amine to introduce the acetylamino group.
Final Step:
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: The use of catalysts can enhance reaction efficiency and selectivity, making the process more cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetylamino and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of bioactive compounds.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its unique chemical properties make it valuable in the formulation of high-performance materials.
Mechanism of Action
The mechanism by which (2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetylamino group can form hydrogen bonds with target molecules, while the methylphenyl group can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(acetylamino)-3-phenylprop-2-enoic acid: Lacks the methyl group on the phenyl ring.
(2E)-2-(acetylamino)-3-(4-chlorophenyl)prop-2-enoic acid: Contains a chlorine atom instead of a methyl group.
(2E)-2-(acetylamino)-3-(4-methoxyphenyl)prop-2-enoic acid: Contains a methoxy group instead of a methyl group.
Uniqueness
(2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its biological activity compared to similar compounds.
By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(E)-2-acetamido-3-(4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7+ |
InChI Key |
XLKTTWGSTMQVIL-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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